6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarbonitrile
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Overview
Description
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the use of the Pomeranz–Fritsch–Bobbitt cyclization, which involves the reaction of a benzylamine derivative with an aldehyde in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods would include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurodegenerative diseases and infections.
Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the carbonitrile group but shares the core structure.
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the carbonitrile group.
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure with a different substitution pattern
Uniqueness
The presence of the carbonitrile group in 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile makes it unique compared to its analogs. This functional group can participate in various chemical reactions, making the compound versatile for synthetic modifications and enhancing its potential biological activities .
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C13H16N2O2/c1-15-5-4-9-6-12(16-2)13(17-3)7-10(9)11(15)8-14/h6-7,11H,4-5H2,1-3H3 |
InChI Key |
LGBAUNCAVZTDGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1C#N)OC)OC |
Origin of Product |
United States |
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